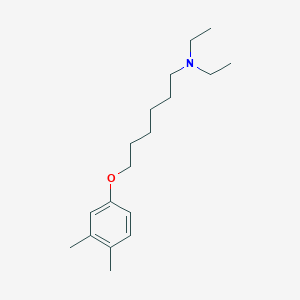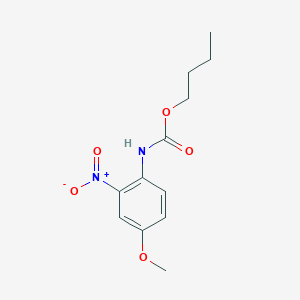![molecular formula C22H32N2O2S B5176637 N-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-N'-phenylthiourea](/img/structure/B5176637.png)
N-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantyl derivatives often involves reactions with thiols or halogenated hydrocarbons to introduce the adamantyl group into the target molecule. For instance, the reaction of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride leads to the substitution at available α-, β-, and rarely γ-ring carbons, forming various sulfides and potentially relevant intermediates for further synthesis steps (Prachayasittikul, Doss, & Bauer, 1991).
Molecular Structure Analysis
The structural analysis of adamantyl derivatives, such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, reveals complex molecular geometries. X-ray diffraction studies provide insights into their crystal structures, showing the interactions and bond lengths that contribute to the molecule's stability and reactivity (Bai et al., 2012).
Chemical Reactions and Properties
Adamantyl derivatives participate in various chemical reactions, showcasing a range of chemical properties. For instance, the deoxydative substitution of pyridine 1-oxides by thiols illustrates the reactivity of the adamantyl group in forming sulfide mixtures, which could be relevant for further chemical modifications (Prachayasittikul, Doss, & Bauer, 1991).
Physical Properties Analysis
The physical properties of adamantyl derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography studies, like those conducted on N-ethoxycarbonyl-N′-o-methoxyphenylthiourea, provide detailed insights into the molecule's arrangement and intermolecular interactions, which directly influence its physical properties (Su et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of adamantyl derivatives. Studies on compounds like N-(3(5)-Aryl-1,2,4-triazol-5(3)-yl)-N'-carbethoxythioureas offer insights into the tautomeric behavior and electronic structure, which are essential for designing molecules with specific chemical behaviors (Chui, Dolzhenko, & Bera, 2009).
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives, which this compound is a part of, have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Many nitrogen-containing adamantane derivatives with a c–n bond, exhibit antiviral and other biological activities . The adamantyl residue can be introduced into the adamantane core via carbocation transformations .
Biochemical Pathways
It is known that adamantane derivatives are involved in various chemical and catalytic transformations .
Result of Action
It is known that nitrogen-containing adamantane derivatives with a c–n bond, exhibit antiviral and other biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c25-20(14-23-21(27)24-19-4-2-1-3-5-19)15-26-7-6-22-11-16-8-17(12-22)10-18(9-16)13-22/h1-5,16-18,20,25H,6-15H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUSHKVOBCZYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCOCC(CNC(=S)NC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)

![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)
![2-(4-nitrophenyl)-5-phenyl-4-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176580.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5176584.png)


![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5176609.png)
![7-allyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5176610.png)
![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5176616.png)


![2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5176623.png)